![molecular formula C13H8ClF3N2O B270505 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide CAS No. 53062-99-0](/img/structure/B270505.png)
2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide
Overview
Description
2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide, also known as TPN-171, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide involves its ability to target specific enzymes and signaling pathways in cells. Specifically, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide can induce DNA damage and cell death in cancer cells. 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has also been shown to modulate the activity of neurotransmitter receptors and ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to induce DNA damage and cell death, leading to inhibition of tumor growth. In neurons, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to modulate neurotransmitter release and protect against oxidative stress and excitotoxicity. In immune cells, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to modulate immune responses and reduce inflammation.
Advantages and Limitations for Lab Experiments
2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has several advantages for lab experiments, including its high purity and yield, and its ability to target specific enzymes and signaling pathways. However, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide, including its potential applications in cancer therapy, neuroprotection, and immunomodulation. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide and its potential side effects, as well as to optimize its synthesis and improve its efficacy and safety.
Scientific Research Applications
2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been the subject of scientific research due to its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neurology, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, 2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide has been studied for its potential to modulate immune responses and treat autoimmune diseases.
properties
CAS RN |
53062-99-0 |
---|---|
Product Name |
2-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide |
Molecular Formula |
C13H8ClF3N2O |
Molecular Weight |
300.66 g/mol |
IUPAC Name |
2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H8ClF3N2O/c14-11-10(5-2-6-18-11)12(20)19-9-4-1-3-8(7-9)13(15,16)17/h1-7H,(H,19,20) |
InChI Key |
HEAVOBMAHAYADT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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